N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide
Overview
Description
N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide, also known as BMS-986168, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide works by selectively inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of various cytokines and growth factors. By inhibiting this enzyme, the compound can modulate the immune response and reduce inflammation, which is a key factor in many diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and improve the symptoms of various diseases in preclinical models. The compound has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide is its selectivity for the TYK2 enzyme, which makes it a potentially safer and more effective therapeutic agent compared to other non-specific inhibitors. However, one limitation is that the compound may not be effective in all patients, as the activity of the TYK2 enzyme can vary depending on the disease and individual.
Future Directions
There are several potential future directions for the development of N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide. One area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce the frequency of dosing. Another direction is the exploration of its potential use in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Additionally, further studies are needed to understand the full range of diseases that this compound could potentially treat and to identify biomarkers that could predict patient response to the compound.
Scientific Research Applications
N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide has been studied extensively in preclinical models for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of a specific enzyme known as TYK2, which plays a key role in the immune system and is involved in the development of these diseases.
properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]naphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-22(20-9-8-18-5-1-2-6-19(18)17-20)24-11-16-30(28,29)26-14-12-25(13-15-26)21-7-3-4-10-23-21/h1-10,17H,11-16H2,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRWZSFNCUDRNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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